Lipophilicity (XLogP3-AA) Compared to N-(2-chlorobenzyl) and 4-Methoxyphenyl Analogs
The title compound exhibits a computed XLogP3-AA value of 2.7, placing it in an intermediate lipophilicity range that balances membrane permeability with aqueous solubility [1]. By contrast, the N-(2-chlorobenzyl) analog (CAS 898420-92-3) is more lipophilic with an XLogP3-AA of 3.4, while the N-(4-methoxyphenyl) analog (CAS 898417-30-6) is slightly more lipophilic at 2.8 [2][3]. The 0.7 log unit difference versus the chlorobenzyl derivative is substantial and may translate into divergent oral absorption and tissue distribution profiles [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | N-(2-chlorobenzyl) analog (CAS 898420-92-3): XLogP3-AA = 3.4; N-(4-methoxyphenyl) analog (CAS 898417-30-6): XLogP3-AA = 2.8 |
| Quantified Difference | ΔXLogP3-AA = 0.7 (vs. chlorobenzyl); ΔXLogP3-AA = 0.1 (vs. methoxyphenyl) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Lipophilicity differences of this magnitude can alter logD, plasma protein binding, and metabolic stability, making the title compound a distinct choice for screening campaigns that require moderate lipophilicity.
- [1] PubChem Compound Summary for CID 18575678, 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 18575732, N-(2-chlorobenzyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide. National Center for Biotechnology Information (2026). View Source
- [3] PubChem Compound Summary for CID 7178314, 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information (2026). View Source
